but-3-enyl 2-methylpropanoate but-3-enyl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 144634-58-2
VCID: VC16853383
InChI: InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

but-3-enyl 2-methylpropanoate

CAS No.: 144634-58-2

Cat. No.: VC16853383

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

but-3-enyl 2-methylpropanoate - 144634-58-2

Specification

CAS No. 144634-58-2
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name but-3-enyl 2-methylpropanoate
Standard InChI InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3
Standard InChI Key ZWGVKCZJCBBYSI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OCCC=C

Introduction

Chemical Identity and Structural Features

But-3-enyl 2-methylpropanoate consists of a but-3-enyl group (CH₂=CHCH₂CH₂O−) esterified with 2-methylpropanoic acid (isobutyric acid). Key identifiers include:

PropertyValueSource
CAS Registry Number79964-12-8
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
Exact Mass140.08400 Da
PSA (Polar Surface Area)26.30 Ų
LogP (Partition Coefficient)1.68

The compound’s structure enables dual reactivity: (1) radical polymerization via the methacrylate group and (2) electrophilic additions at the allylic double bond . Stereoelectronic effects from the ester moiety influence its stability and reaction kinetics, as observed in studies of analogous esters .

Synthesis and Manufacturing

Precursor Preparation

The synthesis typically involves two precursors:

  • 3-Buten-1-ol (CAS 627-27-0): Synthesized via Grignard reaction between vinylmagnesium chloride and ethylene oxide, yielding 73.6% pure product .

  • 2-Methylpropanoic Acid (Isobutyric Acid): The deprotonated form (isobutyrate, CAS 5711-69-3) exhibits a density of 1.57 g/cm³ and is commonly used in esterifications .

Esterification Protocol

A two-step esterification process is employed:

  • Acid Catalysis: 3-Buten-1-ol reacts with isobutyric acid under acidic conditions (e.g., H₂SO₄) at 60–80°C.

  • Purification: Fractional distillation removes unreacted alcohol and acid, yielding >99% pure ester .

Key challenges include avoiding polymerization of the methacrylate group during synthesis, necessitating inhibitors like hydroquinone .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ and ν(C-O) at ~1250 cm⁻¹, consistent with methacrylate esters .

  • NMR: Predicted signals:

    • ¹H NMR: δ 1.95 (s, 3H, CH₃), δ 5.05–5.40 (m, 2H, CH₂=CH), δ 4.20 (t, 2H, OCH₂) .

Solubility and Reactivity

The compound is sparingly soluble in water (LogP = 1.68) but miscible with organic solvents like ethanol and diethyl ether. The allyl group undergoes hydrohalogenation and epoxidation, while the ester group participates in transesterification .

Applications in Industry and Research

Polymer Chemistry

But-3-enyl 2-methylpropanoate serves as a monomer for:

  • Cross-Linked Polymers: Copolymerization with styrene or acrylates enhances mechanical strength in resins .

  • Dendritic Architectures: The allyl group facilitates post-polymerization modifications, enabling tailored surface functionalities .

Organic Synthesis

The compound is a precursor to:

  • γ,δ-Unsaturated Ketones: Via ozonolysis or hydroformylation .

  • Chiral Auxiliaries: Asymmetric hydrogenation of the double bond yields enantiomerically pure intermediates .

Research Advancements

Catalytic Innovations

D’Annibale et al. (2007) demonstrated Pd-catalyzed allylic amination of but-3-enyl 2-methylpropanoate, achieving 89% yield with chiral ligands .

Kinetic Studies

Bristow (1958) investigated the ester’s hydrolysis kinetics, revealing pseudo-first-order behavior in alkaline media .

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